1H-Indole, 2-(4-fluorophenyl)-1-phenyl-

Catalog No.
S15771302
CAS No.
152574-74-8
M.F
C20H14FN
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 2-(4-fluorophenyl)-1-phenyl-

CAS Number

152574-74-8

Product Name

1H-Indole, 2-(4-fluorophenyl)-1-phenyl-

IUPAC Name

2-(4-fluorophenyl)-1-phenylindole

Molecular Formula

C20H14FN

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C20H14FN/c21-17-12-10-15(11-13-17)20-14-16-6-4-5-9-19(16)22(20)18-7-2-1-3-8-18/h1-14H

InChI Key

RUEMCPDLFJHIBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F

1H-Indole, 2-(4-fluorophenyl)-1-phenyl- is a complex organic compound that belongs to the indole family, characterized by its bicyclic structure. This structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The unique feature of this compound is the presence of a fluorophenyl group at the second position and a phenyl group at the first position of the indole ring. The molecular formula for this compound is C20H14FN, with a molecular weight of 287.3 g/mol. Its IUPAC name is 2-(4-fluorophenyl)-1-phenylindole, and it has a CAS number of 152574-74-8.

Indole derivatives, including 1H-Indole, 2-(4-fluorophenyl)-1-phenyl-, are known for their diverse biological activities and have significant applications in medicinal chemistry. These compounds often serve as building blocks in the synthesis of pharmaceuticals due to their ability to interact with various biological targets.

  • Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The nitro group on the fluorophenyl ring can be reduced to an amino group through reactions with reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, allowing for halogenation reactions using reagents such as bromine or chlorine.

These reactions highlight the compound's versatility in organic synthesis, enabling the creation of various derivatives that may possess distinct biological activities.

The biological activity of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has been extensively studied. Indole derivatives are known for their potential in various therapeutic areas:

  • Anticancer Activity: Several studies have indicated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties: Research has shown that these compounds exhibit antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects: Some indole derivatives have been explored for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanism of action often involves interaction with specific molecular targets such as receptors and enzymes, modulating their activity and influencing cellular pathways .

The synthesis of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be achieved through several methods:

  • Suzuki–Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound is one common method used to synthesize this compound.
  • Reflux Methods: Other synthetic routes may involve refluxing mixtures containing appropriate precursors under controlled conditions to promote reaction completion and yield optimization .
  • Continuous Flow Synthesis: For industrial applications, continuous flow reactors can enhance efficiency and scalability in producing this compound, allowing for better control over reaction conditions and product purity.

These methods underscore the importance of optimizing conditions to achieve high yields and purity for pharmaceutical applications.

1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has several significant applications:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing various drugs due to its biological activity.
  • Material Science: The compound is also explored for its potential use in developing new materials with specific electronic or optical properties.
  • Organic Synthesis: It acts as a versatile building block for creating more complex organic molecules .

Studies on the interactions of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- with biological targets reveal its potential therapeutic roles. For instance, it may act as an agonist or antagonist for certain nuclear receptors like the aryl hydrocarbon receptor (AHR), which is involved in regulating gene expression and immune responses. Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1H-Indole, 2-(4-fluorophenyl)-1-phenyl-, which allows for comparative analysis regarding their properties and activities:

Compound NameStructural FeaturesBiological Activity
1H-Indole, 2-(4-chlorophenyl)-1-phenylChlorine atom instead of fluorineSimilar anticancer properties
1H-Indole, 2-(4-bromophenyl)-1-phenylBromine atom substitutionComparable antimicrobial activity
1H-Indole, 2-(4-methylphenyl)-1-phenylMethyl group instead of halogenDifferent reactivity profile

These comparisons highlight how minor modifications in substituent groups can lead to variations in biological activity and chemical reactivity while maintaining core structural features characteristic of indoles .

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

287.111027613 g/mol

Monoisotopic Mass

287.111027613 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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